
4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, bromodifluoromethyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 3,5-dimethyl-1H-pyrazole using bromodifluoromethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets through its bromine and bromodifluoromethyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, influencing their biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(bromodifluoromethyl)-1H-imidazole
- 4-Bromo-1-methyl-1H-imidazole
- 1-Bromo-4-fluorobenzene
Uniqueness
4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields .
Properties
CAS No. |
2755719-34-5 |
---|---|
Molecular Formula |
C6H6Br2F2N2 |
Molecular Weight |
303.9 |
Purity |
95 |
Origin of Product |
United States |
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